- Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approachTetrahedron Letters, 2002, 43(51), 9377-9380,
Cas no 89487-91-2 (2-Iodo-4-nitrophenol)

2-Iodo-4-nitrophenol structure
상품 이름:2-Iodo-4-nitrophenol
CAS 번호:89487-91-2
MF:C6H4INO3
메가와트:265.005333900452
MDL:MFCD01165664
CID:724622
PubChem ID:329761286
2-Iodo-4-nitrophenol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Iodo-4-nitrophenol
- Phenol, 2-iodo-4-nitro-
- 2-Iodo-4-nitro-phenol
- 4-Hydroxy-3-iodonitrobenzene
- 4-nitro-iodophenol
- NSC141347
- zlchem 895
- 2-iodanyl-4-nitro-phenol
- 4hydroxy-3-iodo-nitrobenzene
- 4-hydroxy-3-iodo-nitrobenzene
- ZLD0357
- BKQFOYCEUMVWOW-UHFFFAOYSA-N
- VZ24790
- AB1006753
- X6896
- ST45008475
- R4260
- BB 0259
- 2-Iodo-4-nitrophenol (ACI)
- NSC 141347
- Y11306
- DS-12994
- DB-021225
- ALBB-024694
- DTXSID00301140
- SCHEMBL482237
- SY047543
- MFCD01165664
- NSC-141347
- F0243-0017
- AKOS005207513
- CS-0186653
- 89487-91-2
- 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)
-
- MDL: MFCD01165664
- 인치: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
- InChIKey: BKQFOYCEUMVWOW-UHFFFAOYSA-N
- 미소: [O-][N+](C1C=C(I)C(O)=CC=1)=O
계산된 속성
- 정밀분자량: 264.92359g/mol
- 표면전하: 0
- XLogP3: 2
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 264.92359g/mol
- 단일 동위원소 질량: 264.92359g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 66Ų
- 중원자 수량: 11
- 복잡도: 158
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 융해점: 89-94 °C
- PSA: 66.05000
- LogP: 2.42820
2-Iodo-4-nitrophenol 보안 정보
2-Iodo-4-nitrophenol 세관 데이터
- 세관 번호:2908999090
- 세관 데이터:
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2908999090개요:
290899090 기타 페놀류와 페놀알코올의 할로겐대파생물 (그 술폰화\아질기 또는 아질기 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
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?? ??, ?? ??, 사용
요약:
290899090 페놀 또는 페놀알코올의 할로겐대, 술폰화, 질화 또는 아질화 파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%
2-Iodo-4-nitrophenol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 100mg |
¥130.00 | 2024-04-26 | |
Ambeed | A197821-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 100mg |
$13.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-230421-1g |
2-Iodo-4-nitrophenol, |
89487-91-2 | 1g |
¥1625.00 | 2023-09-05 | ||
TRC | I202621-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 1g |
$ 230.00 | 2022-06-04 | ||
TRC | I202621-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
TRC | I202621-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-200mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 200mg |
514.0CNY | 2021-07-14 | |
abcr | AB414997-5 g |
2-Iodo-4-nitrophenol, 95%; . |
89487-91-2 | 95% | 5g |
€514.00 | 2023-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 1g |
¥542.00 | 2024-04-26 | |
Life Chemicals | F0243-0017-2.5g |
2-iodo-4-nitrophenol |
89487-91-2 | 95%+ | 2.5g |
$498.0 | 2023-09-07 |
2-Iodo-4-nitrophenol 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Dimethyl sulfoxide , Water ; 0 °C
1.2 Reagents: Potassium iodide ; rt
1.2 Reagents: Potassium iodide ; rt
참조
합성회로 2
반응 조건
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
참조
- Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl AcetatesJournal of Organic Chemistry, 2010, 75(12), 4131-4134,
합성회로 3
반응 조건
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C
참조
- A convenient procedure for the iodination of arenesJournal of Chemical Research, 2006, (9), 575-576,
합성회로 4
반응 조건
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 0.5 h, rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- A green reagent for the iodination of phenolsSynthesis, 2008, (15), 2327-2332,
합성회로 5
반응 조건
1.1 Reagents: Hydrochloric acid , Sodium iodide , Sodium chlorite Solvents: Methanol , Water ; 0 °C; 0 °C → rt; 18 h, rt
참조
- Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759,
합성회로 6
반응 조건
1.1 Reagents: Potassium carbonate , Morpholine, compd. with iodine (1:1) Solvents: Water ; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
참조
- Iodination of phenols in water using easy to handle amine-iodine complexesJournal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920,
합성회로 7
반응 조건
1.1 Reagents: Potassium bisulfate , Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane , Water ; 30 - 40 min, rt
참조
- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free ConditionsSynthesis and Reactivity in Inorganic, 2016, 46(6), 832-837,
합성회로 8
반응 조건
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iodine , Potassium ferrate (K2FeO4) Solvents: Hexane ; 150 min, rt → reflux
참조
- Efficient iodination of aromatic compounds using potassium ferrate supported on montmorilloniteChinese Chemical Letters, 2011, 22(12), 1427-1430,
합성회로 9
반응 조건
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 1.5 - 6 h, rt
참조
- Sodium nitritee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11,
합성회로 10
반응 조건
1.1 Reagents: Iodine , Hydrochloric acid , Ammonia , Potassium iodide Solvents: Water ; 24 h, 0 - 5 °C
참조
- A facile and efficient synthesis of dronedarone hydrochlorideBulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972,
합성회로 11
반응 조건
1.1 Reagents: Iodine , Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 24 h, 80 °C
참조
- Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4ARKIVOC (Gainesville, 2002, (11), 249-255,
합성회로 12
반응 조건
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Dimethylformamide ; rt
참조
- A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studiesTetrahedron Letters, 2004, 45(20), 3933-3936,
합성회로 13
반응 조건
1.1 Reagents: Potassium iodide , Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ; 4.5 h, reflux
참조
- Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorateChinese Chemical Letters, 2012, 23(3), 261-264,
합성회로 14
반응 조건
1.1 Reagents: Potassium iodide , Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ; 6 h, rt
참조
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfateJournal of Chemical Research, 2004, (4), 294-295,
합성회로 15
반응 조건
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- What Is the Structure of the Antitubercular Natural Product Eucapsitrione?Journal of Organic Chemistry, 2017, 82(14), 7287-7299,
합성회로 16
반응 조건
1.1 Reagents: Iodine , Silver nitrate ; 1 min, rt
1.2 10 min, rt; 10 - 30 min, rt
1.2 10 min, rt; 10 - 30 min, rt
참조
- Solvent-free iodination of arenes using iodine-silver nitrate combinationSynthetic Communications, 2007, 37(8), 1259-1265,
합성회로 17
반응 조건
1.1 Reagents: tert-Butyl hydroperoxide , Potassium iodide Solvents: Methanol , Water ; 30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
1.2 Reagents: Sodium thiosulfate
참조
- Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxideTetrahedron Letters, 2010, 51(16), 2170-2173,
2-Iodo-4-nitrophenol Preparation Products
2-Iodo-4-nitrophenol 관련 문헌
-
1. CCCX.—Use of the salts of the arylsulphonhalogenoamides in the estimation and iodination of phenolsElwyn Roberts J. Chem. Soc. Trans. 1923 123 2707
-
Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
-
5. 298. The mesomorphic transition temperatures of 3′-substituted 4′-n-octyloxydiphenyl-4-carboxylic acidsG. W. Gray,B. M. Worrall J. Chem. Soc. 1959 1545
89487-91-2 (2-Iodo-4-nitrophenol) 관련 제품
- 99-59-2(2-Methoxy-5-nitroaniline)
- 99-53-6(2-Methyl-4-nitrophenol)
- 305-85-1(2,6-Diiodo-4-nitrophenol)
- 197243-46-2(2-Iodo-5-nitrophenol)
- 473732-87-5((r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride)
- 2020813-18-5(Methyl 2-ethyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate)
- 24870-39-1(Coenzyme A, S-pentadecanoate)
- 2171931-94-3(1-(4-chloro-3-methylphenyl)-2-fluoropentan-3-amine)
- 7139-88-0(4-(Propionylamino)benzenesulfonyl Chloride)
- 2227777-74-2(rac-(1R,2R)-2-(3-bromo-4-methylthiophen-2-yl)cyclopropylmethanamine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:89487-91-2)2-Iodo-4-nitrophenol

순결:99%
재다:5g
가격 ($):269.0